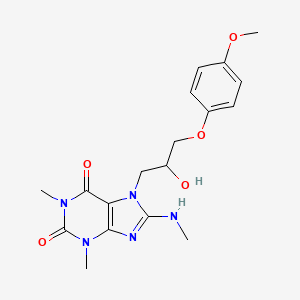![molecular formula C20H25N3O6S B11630687 1-(4-Ethoxy-3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11630687.png)
1-(4-Ethoxy-3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Ethoxy-3-Methoxyphenyl)Methyl]-4-(2-Nitrobenzenesulfonyl)Piperazine is a complex organic compound that features a piperazine ring substituted with ethoxy, methoxy, and nitrobenzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethoxy-3-Methoxyphenyl)Methyl]-4-(2-Nitrobenzenesulfonyl)Piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Substitution Reactions:
Sulfonylation: The nitrobenzenesulfonyl group is introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Ethoxy-3-Methoxyphenyl)Methyl]-4-(2-Nitrobenzenesulfonyl)Piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Alkyl halides and nucleophiles such as amines or thiols.
Hydrolysis: Strong acids or bases like hydrochloric acid or sodium hydroxide.
Major Products:
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding sulfonic acid.
Scientific Research Applications
1-[(4-Ethoxy-3-Methoxyphenyl)Methyl]-4-(2-Nitrobenzenesulfonyl)Piperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of various functional groups on biological activity.
Mechanism of Action
The mechanism of action of 1-[(4-Ethoxy-3-Methoxyphenyl)Methyl]-4-(2-Nitrobenzenesulfonyl)Piperazine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitrobenzenesulfonyl group suggests potential interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
Uniqueness: 1-[(4-Ethoxy-3-Methoxyphenyl)Methyl]-4-(2-Nitrobenzenesulfonyl)Piperazine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both ethoxy and methoxy groups, along with the nitrobenzenesulfonyl moiety, distinguishes it from other similar compounds.
Properties
Molecular Formula |
C20H25N3O6S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-[(4-ethoxy-3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C20H25N3O6S/c1-3-29-18-9-8-16(14-19(18)28-2)15-21-10-12-22(13-11-21)30(26,27)20-7-5-4-6-17(20)23(24)25/h4-9,14H,3,10-13,15H2,1-2H3 |
InChI Key |
FRYDJWOHRVNEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Hydroxyphenyl)-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B11630607.png)
![(2Z)-3-ethyl-2-[(2-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11630617.png)

![N-[4-[[5-[3-(furan-2-ylmethyl)-4-oxo-1,2-dihydroquinazolin-2-yl]-2-methoxyphenyl]methoxy]phenyl]acetamide](/img/structure/B11630647.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630657.png)
![(5Z)-5-[[9-methyl-4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11630658.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}pentanamide](/img/structure/B11630676.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B11630684.png)


![Ethyl 4-[(3-methoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11630695.png)
![Ethyl 7-(3-nitrophenyl)-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11630697.png)
![(5Z)-1-Acetyl-5-{[2-(dimethylamino)-7-methylquinolin-3-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11630701.png)
![ethyl 2-{3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11630702.png)
